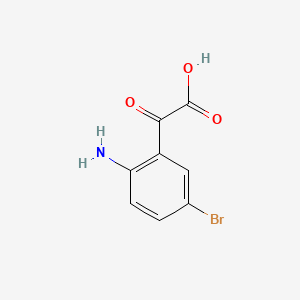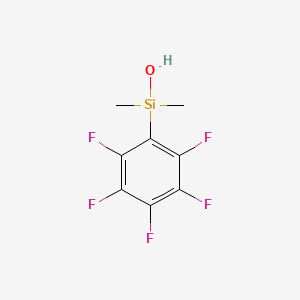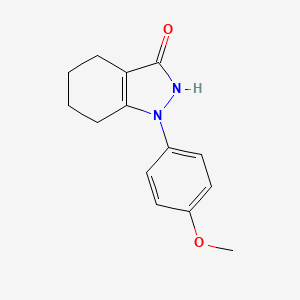
4-Bromo-5-chloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H5BrClN and is characterized by a quinoline ring substituted with bromine and chlorine atoms at the 4th and 5th positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-(4-bromaniline) ethyl acrylate in the presence of diphenyl ether at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloroquinoline
- 5-Bromoquinoline
- 6-Bromo-4-chloroquinoline
Comparison: 4-Bromo-5-chloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrClN |
|---|---|
Molekulargewicht |
242.50 g/mol |
IUPAC-Name |
4-bromo-5-chloroquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |
InChI-Schlüssel |
LAXKIDIMBHOQHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)


